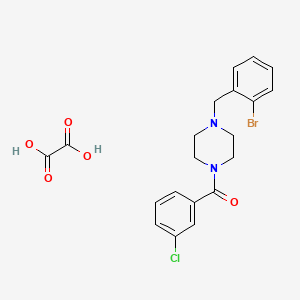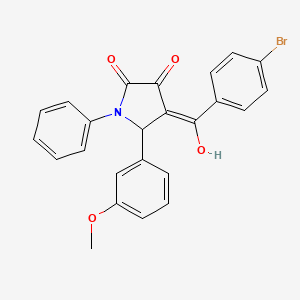
1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate
Descripción general
Descripción
1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate is a chemical compound that has gained significant interest in scientific research in recent years. It is a heterocyclic compound that belongs to the family of piperazine derivatives. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of specific enzymes or receptors in the body, leading to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate in lab experiments include its high purity, stability, and reproducibility. However, the limitations of this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research on 1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate. These include:
1. Further investigation of the mechanism of action of this compound to better understand its pharmacological effects.
2. Synthesis of new derivatives of this compound with improved pharmacological properties.
3. Evaluation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
4. Development of new synthetic methods for the preparation of this compound and its derivatives.
5. Investigation of the potential toxicity of this compound and its derivatives and the development of new safety protocols for their handling and use in lab experiments.
In conclusion, this compound is a promising compound with significant potential applications in medicinal chemistry, drug discovery, and neuroscience. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant pharmacological activity against various diseases, including cancer, inflammation, and neurological disorders. This compound has also been used as a starting material for the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O.C2H2O4/c19-17-7-2-1-4-15(17)13-21-8-10-22(11-9-21)18(23)14-5-3-6-16(20)12-14;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUGWYZIKPIWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907539.png)
![4-[4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3907544.png)
![4-[3-hydroxy-4-(4-methylbenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3907554.png)


![4-(3-methyl-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B3907579.png)
![6-[3-(4-chlorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907587.png)
![1-(1-naphthylmethyl)-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B3907590.png)
![6-[3-cinnamoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907599.png)
![4-[4-(2,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3907600.png)

![4-methyl-2-[(2-methyl-2-propen-1-yl)thio]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B3907611.png)
![4-phenyl-1-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B3907616.png)
![6-[3-cinnamoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907630.png)
